Cloprostenol sodium is a synthetic analogue of prostaglandin F2α (PGF2α), a naturally occurring hormone involved in various physiological processes []. Due to its ability to mimic the effects of PGF2α, cloprostenol sodium has become a valuable tool in scientific research, particularly in the field of animal reproduction. Here's a closer look at its key applications:
One of the most prominent research applications of cloprostenol sodium is in estrus (heat) synchronization and induction [, ]. Estrus is the period in a female mammal's reproductive cycle when she is receptive to mating. Synchronizing estrus cycles in a group of animals allows for more efficient breeding management practices. Researchers can administer cloprostenol sodium to a group of females to induce luteolysis, the regression of the corpus luteum (a structure in the ovary). This triggers the onset of a new estrous cycle within a predictable timeframe, facilitating coordinated breeding programs [].
Cloprostenol sodium plays a role in research investigating luteal disorders, such as persistent corpus luteum (PCL). PCL occurs when the corpus luteum fails to regress naturally, leading to hormonal imbalances and infertility. Studies have shown that cloprostenol sodium can be effective in inducing luteolysis in cases of PCL, restoring normal ovarian function in animals [].
Researchers also utilize cloprostenol sodium to study uterine physiology and function. By mimicking the effects of PGF2α on the uterus, cloprostenol sodium can help researchers investigate uterine muscle contractions, blood flow, and the preparation of the uterus for pregnancy [].
Cloprostenol sodium is a synthetic analog of prostaglandin F2alpha, primarily utilized in veterinary medicine. It is recognized for its luteolytic properties, meaning it can induce the regression of the corpus luteum, thereby affecting reproductive cycles in animals. The chemical structure of cloprostenol sodium is characterized by its complex arrangement, which includes a chlorophenoxy group and multiple hydroxyl functional groups. Its chemical formula is and it has a molecular weight of approximately 424.92 g/mol .
Cloprostenol sodium mimics the actions of PGF2α by binding to specific prostaglandin F receptors on target cells in the ovary. This binding triggers a cascade of events leading to the regression of the corpus luteum, a structure responsible for progesterone production during the estrous cycle. The decrease in progesterone levels initiates heat (estrus) and prepares the animal for breeding.
Always wear personal protective equipment (PPE) when handling cloprostenol sodium and follow recommended handling procedures to minimize exposure [].
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity.
Cloprostenol sodium primarily acts as an agonist at the prostaglandin F receptor (FP), which mediates various reproductive functions. Its biological activities include:
The pharmacological effects are particularly significant in cattle and other large animals, where it is employed to synchronize estrus and facilitate breeding management practices.
Cloprostenol sodium has several important applications in veterinary medicine:
Additionally, research into its potential uses continues, exploring applications in human medicine and other species.
Cloprostenol sodium's interactions with other compounds can affect its pharmacokinetics and pharmacodynamics. For instance:
Understanding these interactions is crucial for optimizing treatment protocols in veterinary practices.
Several compounds share structural or functional similarities with cloprostenol sodium. Below are some notable examples:
Compound Name | Description | Unique Features |
---|---|---|
Prostaglandin F2alpha | Natural hormone involved in various physiological processes | Endogenous compound; direct involvement in labor induction |
Dinoprost | A synthetic prostaglandin F2alpha analog used similarly | Often used for similar veterinary applications |
Latanoprost | Primarily used for glaucoma treatment; a prostaglandin analog | Focuses on ocular applications rather than reproductive |
Cloprostenol sodium stands out due to its specific application in veterinary reproductive management, while others may have broader or different therapeutic uses.
The most significant advancement in cloprostenol sodium synthesis has emerged through the development of chemoenzymatic approaches that combine the selectivity of enzymatic catalysis with the versatility of chemical transformations [4] [5]. These unified synthetic strategies represent a paradigm shift from traditional chemical-only methodologies, offering superior stereoselectivity and more environmentally benign reaction conditions [4].
Recent research has established a comprehensive chemoenzymatic route guided by biocatalytic retrosynthesis principles [4] [5]. This approach utilizes readily available dichloro-containing bicyclic ketone as the starting material, achieving the total synthesis of cloprostenol sodium in 11 steps with an overall yield of 8.4% [5]. The methodology demonstrates remarkable efficiency when compared to conventional synthetic approaches, particularly in terms of stereochemical control and reaction selectivity [4].
The chemoenzymatic strategy employs a sequential approach where prostaglandins containing allylic alcohol moieties on the omega-side-chain are synthesized through a three-step sequence involving para-phenylbenzoyl ester hydrolysis, diisobutylaluminum hydride reduction, and Wittig olefination [5]. This unified approach has been successfully applied to synthesize multiple prostaglandin analogs, including cloprostenol, bimatoprost, prostaglandin F2α, fluprostenol, and travoprost [4] [5].
Biocatalytic retrosynthesis has emerged as a sophisticated approach for designing synthetic routes to complex molecules like cloprostenol sodium [5]. This strategy leverages the unique properties of enzymatic transformations to achieve disconnections that would be challenging or impossible using traditional chemical methods [4]. The approach has proven particularly valuable in prostaglandin synthesis due to the complex stereochemical requirements of these molecules [5].
The retrosynthetic analysis for cloprostenol sodium identifies key enzymatic transformations that can establish critical stereogenic centers with high selectivity [5]. This methodology enables the preparation of crucial intermediates through enzymatic processes that operate under mild conditions while maintaining excellent stereochemical control [4]. The biocatalytic retrosynthesis strategy has demonstrated its effectiveness by providing access to multiple prostaglandin targets from a common starting material [5].
The implementation of biocatalytic retrosynthesis in cloprostenol sodium synthesis has revealed the potential for enzymatic transformations to replace traditional chemical steps while improving overall synthetic efficiency [4]. This approach has led to the development of more sustainable and environmentally friendly synthetic routes that minimize waste generation and reduce the need for harsh reaction conditions [5].
Baeyer-Villiger monooxygenases represent a crucial class of biocatalysts for the stereoselective oxidation of ketones in cloprostenol sodium synthesis [4] [5] [6]. These flavoenzymes catalyze the conversion of bicyclic ketones to lactones with exceptional stereoselectivity, achieving enantiomeric excesses of up to 99% [5]. The CHMO Rhodo1 enzyme has demonstrated particular effectiveness in the oxidation of dichloro-containing bicyclic ketones [5].
Reaction Condition | Optimized Value | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
Co-solvent | 2-Methoxyethanol | 40 | 99 |
pH | 7.5 | 40 | 99 |
Temperature | 25°C | 40 | 99 |
Reaction time | 90 minutes | 40 | 99 |
The optimization of Baeyer-Villiger monooxygenase-catalyzed reactions has revealed the critical importance of reaction conditions [5]. The use of 2-methoxyethanol as a co-solvent significantly improved both yield and stereoselectivity compared to other solvent systems [5]. Temperature and pH optimization studies demonstrated that mild conditions (25°C, pH 7.5) provided optimal results for the enzymatic transformation [5].
The stereoselective oxidation process involves the conversion of bicyclic ketone 6a to normal lactone 7a through BVMO-catalyzed oxidation [5]. This transformation represents a key step in establishing the correct stereochemical configuration required for cloprostenol sodium synthesis [4]. The enzyme exhibits remarkable regioselectivity, favoring the formation of the desired normal lactone over the abnormal lactone product [5].
Substrate scope studies have revealed that Baeyer-Villiger monooxygenases can accommodate various bicyclic ketone substrates with different ring sizes [5]. Ketones containing 5-membered or 6-membered fused rings undergo smooth oxidation with isolated yields ranging from 22% to 34% and enantiomeric excesses of 91% to 99% [5]. However, substrates with 8-membered fused rings cannot be effectively processed by the enzyme, likely due to steric constraints in the active site [5].
Ketoreductase-catalyzed diastereoselective reduction represents another fundamental enzymatic transformation in cloprostenol sodium synthesis [4] [5] [7]. The ChKRED20 enzyme has demonstrated exceptional performance in the stereoselective reduction of enone intermediates, achieving diastereomeric ratios of up to 99:1 [5]. This enzymatic transformation establishes the critical stereogenic center of the omega-side-chain with remarkable precision [4].
DMSO Content (v/v, %) | Substrate Concentration (mM) | Conversion (%) | Diastereomeric Ratio (α:β) |
---|---|---|---|
3 | 10 | 43 | 97.8:2.2 |
5 | 10 | 58 | 97.4:2.6 |
10 | 10 | 71 | 96.7:3.3 |
10 | 5 | 90 | 97.9:2.1 |
The optimization of ketoreductase-catalyzed reactions has identified critical parameters that influence both conversion and stereoselectivity [5]. The use of dimethyl sulfoxide as a co-solvent improves substrate solubility and enhances enzymatic activity [5]. However, high concentrations of dimethyl sulfoxide can negatively impact diastereoselectivity, requiring careful optimization of reaction conditions [5].
Substrate concentration studies have revealed an inverse relationship between substrate loading and conversion efficiency [5]. Reducing the substrate concentration from 10 millimolar to 5 millimolar significantly improved conversion while maintaining excellent diastereoselectivity [5]. The optimized conditions enabled the preparation of allylic alcohol intermediates in 91% isolated yield with 97.9:2.1 diastereomeric ratio [5].
The ketoreductase-catalyzed reduction demonstrates broad substrate tolerance, successfully processing enones with different omega-side-chains [5]. The enzyme achieves isolated yields of 80% to 90% with diastereomeric ratios ranging from 87:13 to 99:1 across various substrates [5]. This versatility enables the synthesis of multiple prostaglandin analogs using a single enzymatic system [4].
The mechanistic understanding of ketoreductase catalysis has been enhanced through computational studies and protein engineering efforts [8]. These investigations have revealed the molecular basis for stereoselectivity and provided insights for improving enzyme performance through directed evolution [9]. The development of thermostable ketoreductase variants has expanded the potential for industrial applications [9].
The industrial production of cloprostenol sodium involves scalable synthetic processes that balance efficiency, cost-effectiveness, and regulatory compliance [10] [11] [12]. Manufacturing facilities typically employ multi-step synthetic sequences that incorporate both chemical and enzymatic transformations [13]. The production process must maintain strict quality control standards to ensure pharmaceutical-grade purity and consistency [13].
Manufacturing protocols typically involve the sequential addition of excipients and active substances under controlled conditions [13]. The process requires specialized equipment designed to handle potent pharmaceutical compounds while maintaining operator safety and environmental protection [14] [15]. Temperature control, pH monitoring, and sterile handling procedures represent critical aspects of industrial cloprostenol sodium production [13].
Scale-up considerations for enzymatic transformations present unique challenges in industrial settings [16]. The optimization of biocatalytic processes for large-scale production requires careful attention to enzyme stability, cofactor regeneration, and product recovery [16]. Recent advances in enzyme immobilization and continuous flow processing have improved the feasibility of industrial biocatalytic applications [3].
Quality control measures in cloprostenol sodium manufacturing include high-performance liquid chromatography analysis, stereoselective analytical methods, and comprehensive impurity profiling [17]. The analytical specifications must ensure compliance with pharmacopeial standards while maintaining batch-to-batch consistency [13]. Advanced analytical techniques enable real-time monitoring of critical quality attributes throughout the manufacturing process [17].
High-Performance Liquid Chromatography employing chiral stationary phases represents the cornerstone methodology for enantiomeric analysis of cloprostenol sodium. The development of chiral separation techniques has become essential due to the significant biological activity differences between the racemic forms of this prostaglandin analog [1].
Chromatographic System Configuration
The optimized enantiomeric separation system utilizes a Chiralcel OD-RH column as the primary stationary phase, specifically engineered for chiral recognition of prostaglandin derivatives. The mobile phase composition consists of acetonitrile and sodium dihydrogenphosphate buffer solution maintained at pH 3.0 with a concentration of 20 millimolar. The critical mobile phase ratio of 33:67 volume to volume for acetonitrile to buffer solution achieves baseline resolution of cloprostenol enantiomers [1].
Performance Characteristics and Validation Parameters
The method demonstrates exceptional separation efficiency with a resolution value of 2.16, indicating complete baseline separation between the two enantiomeric forms. Analysis time remains below 10 minutes, facilitating high-throughput analytical applications. Detection wavelengths at 274 nanometers provide primary quantification capabilities, while enhanced sensitivity detection at 210 nanometers reduces limits of detection and quantification by one order of magnitude compared to the primary wavelength [1].
The method validation demonstrates remarkable precision with relative standard deviation values consistently below 2 percent for retention factor, peak area, and peak height measurements for each enantiomer. Limits of detection and quantification achieve micromolar concentration levels, enabling trace-level enantiomeric purity determinations essential for pharmaceutical quality control applications [1].
Analytical Method Development and Optimization
The chiral separation methodology enables semipreparative isolation of individual enantiomers through minimal adjustments to mobile phase composition. This capability proves invaluable for obtaining pure enantiomeric standards necessary for pharmacological studies and biological activity assessments. The acidic conditions of the mobile phase system enhance ionization suppression, contributing to improved peak symmetry and reduced tailing effects commonly observed in prostaglandin chromatography [1].
Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Triple Quadrupole Mass Spectrometry represents the most advanced quantitative analytical platform for cloprostenol sodium determination. This technique provides unparalleled sensitivity, selectivity, and quantitative precision for pharmaceutical and toxicological applications [2].
Instrumental Configuration and Operating Parameters
The chromatographic system employs an Acquity Ultra-Performance Liquid Chromatography BEH C18 column with dimensions of 50 × 2.1 millimeters internal diameter and 1.7 micrometer particle size. Column temperature maintenance at 40 degrees Celsius ensures reproducible retention times and peak shapes. The binary mobile phase system consists of aqueous phase containing 10 millimolar ammonium formate with 0.1 percent formic acid and organic phase of methanol with identical buffer composition [2].
Gradient Elution Profile and Mass Spectrometric Detection
The optimized gradient profile initiates at 5 percent organic phase, increases to 95 percent organic content at 6.0 minutes, maintains this composition until 8.0 minutes, and returns to initial conditions at 8.1 minutes with 5 minutes equilibration time. Flow rate optimization at 0.3 milliliters per minute balances separation efficiency with mass spectrometric sensitivity requirements [2].
Mass spectrometric detection utilizes negative electrospray ionization mode with precursor ion monitoring at mass-to-charge ratio 423.0 corresponding to the deprotonated molecular ion. Primary product ion at mass-to-charge ratio 127.05 serves as the quantification transition, providing excellent sensitivity and selectivity. Multiple reaction monitoring enables simultaneous detection of five characteristic product ions, enhancing method specificity and confidence in compound identification [2].
Validation Parameters and Performance Characteristics
The method demonstrates exceptional linearity across the concentration range of 0.1 to 10 micrograms per milliliter with coefficients of determination exceeding 0.9988 for all analytes. Limits of quantification achieve 0.1 micrograms per milliliter with precision and accuracy values within ±5.0 percent. Solution stability studies confirm analyte integrity for up to 45 hours under autosampler conditions [2].
Quality Control and Method Robustness
Internal standardization employs misoprostol-d5 and dinoprost-d4 as isotopically labeled analogs, compensating for matrix effects and ensuring quantitative accuracy. The method exhibits no carryover effects between samples and demonstrates selectivity against complex biological matrices including blood and tissue extracts. Injection volume optimization at 2.0 microliters maximizes sensitivity while minimizing matrix interference effects [2].
Ion cluster formation techniques in mass spectrometry provide enhanced structural characterization capabilities for cloprostenol sodium metabolites through formation of stable alkali metal adducts and characteristic fragmentation pathways [3] [4].
Ionization Enhancement Mechanisms
Electrospray ionization conditions promote formation of sodium and potassium adduct ions, particularly beneficial for prostaglandin derivatives with multiple hydroxyl functionalities. These metal cluster ions demonstrate increased stability compared to protonated molecular ions, reducing in-source fragmentation and preserving molecular ion integrity for accurate mass determination [2].
Fragmentation Pattern Analysis
Systematic evaluation of product ion spectra reveals characteristic fragmentation pathways specific to prostaglandin structures. Loss of water molecules from hydroxyl groups produces diagnostic neutral losses, while cleavage of the cyclopentane ring generates specific product ions enabling structural confirmation. The chlorophenoxy substituent provides additional diagnostic fragmentation, facilitating differentiation from related prostaglandin analogs [2].
Metabolite Structure Elucidation
Ion cluster techniques enable identification of phase I and phase II metabolites through recognition of characteristic mass shifts corresponding to hydroxylation, glucuronidation, and sulfation reactions. The enhanced ionization efficiency achieved through cluster formation improves detection sensitivity for trace-level metabolites in biological matrices [4].
Data Processing and Structural Assignment
Automated data processing algorithms recognize characteristic ion cluster patterns, facilitating high-throughput metabolite identification in complex biological samples. Comparison of experimental fragmentation patterns with theoretical predictions enhances confidence in structural assignments and enables detection of previously unknown metabolites [3].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of cloprostenol sodium through analysis of proton environments, molecular dynamics, and intermolecular interactions [5].
Spectroscopic Methodology and Sample Preparation
One-dimensional proton Nuclear Magnetic Resonance spectra acquired in deuterated water enable detailed analysis of all proton environments within the cloprostenol sodium molecule. Two-dimensional Rotating-frame Overhauser Enhancement Spectroscopy provides spatial proximity information through cross-relaxation interactions, facilitating three-dimensional structural determinations [5].
Chemical Shift Analysis and Structural Assignment
Characteristic chemical shift patterns enable identification of functional groups and stereochemical configurations. Aromatic protons from the chlorophenoxy substituent resonate in the 6.8 to 7.3 parts per million region, while aliphatic protons from the cyclopentane ring and side chains appear between 1.0 and 4.0 parts per million. Olefinic protons from double bonds exhibit characteristic coupling patterns enabling geometric isomer determination [5].
Molecular Complex Formation Studies
Nuclear Magnetic Resonance analysis of cloprostenol sodium complexation with beta-cyclodextrin reveals formation of 1:1 inclusion complexes with association constants of 968 ± 120 reciprocal molar at 298 Kelvin. Cross-peak analysis in two-dimensional Rotating-frame Overhauser Enhancement Spectroscopy confirms inclusion of aromatic and aliphatic portions within the cyclodextrin cavity, providing insights for drug delivery system development [5].
Quantitative Nuclear Magnetic Resonance Applications
Physical and Chemical Property Determinations
Nuclear Magnetic Resonance spectroscopy confirms crystalline solid form with ultraviolet absorption maxima at 220, 275, and 282 nanometers. Solubility studies demonstrate compatibility with various organic solvents including ethanol (50 milligrams per milliliter), dimethyl sulfoxide (60 milligrams per milliliter), and dimethylformamide (130 milligrams per milliliter). Aqueous buffer solubility reaches 35 milligrams per milliliter in phosphate buffered saline at pH 7.2 [6] [5].
Stability and Storage Considerations
Long-term stability studies confirm maintenance of chemical integrity for periods exceeding four years when stored at -20 degrees Celsius under inert atmosphere conditions. Solution stability in deuterated solvents enables extended Nuclear Magnetic Resonance acquisition times necessary for two-dimensional experiments and quantitative determinations [6].
Health Hazard